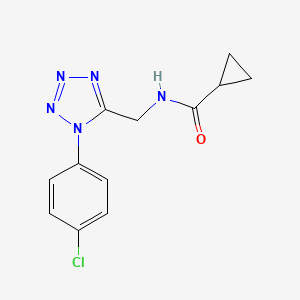

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMJPPJCUUJQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some compounds with a 4-chlorophenyl group have been found to exhibit anti-allergic activities. They interact with H1 receptors, which are often involved in allergic reactions.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14ClN5O |

| Molecular Weight | 273.73 g/mol |

| CAS Number | 920438-43-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tetrazole moiety can engage in hydrogen bonding and electrostatic interactions, allowing it to modulate biological pathways effectively. It may act as an inhibitor or modulator of specific enzymatic activities, contributing to its therapeutic potential.

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers significantly. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Analgesic Properties

Preclinical studies have indicated that the compound possesses analgesic effects comparable to traditional pain relief medications. The analgesic mechanism may involve modulation of pain pathways through central nervous system interactions.

Case Studies

Several case studies have documented the effects of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of tetrazole compounds, including this compound). Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 16 µg/mL, demonstrating significant antibacterial activity .

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a 50% reduction in paw swelling compared to the control group, indicating strong anti-inflammatory properties .

- Pain Relief Assessment : A study utilizing a thermal tail-flick test showed that the compound produced significant analgesic effects at doses of 10 mg/kg and 20 mg/kg, highlighting its potential as an alternative pain management option .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Effect |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| N-(4-Chlorophenyl)-2-methoxyethanamine | Moderate | Low | Low |

| 1-(4-Chlorophenyl)-5-phenyltetrazole | High | Moderate | High |

Comparison with Similar Compounds

Data Tables

Key Findings and Implications

Structural Flexibility vs. Rigidity : The cyclopropane ring in the target compound provides rigidity, which may enhance selectivity compared to flexible linkers in Compounds 8 and 42.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.